molecular formula C23H28ClN3O5S B2949457 N1-(2-chlorobenzyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872976-11-9

N1-(2-chlorobenzyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2949457
CAS No.: 872976-11-9
M. Wt: 494
InChI Key: JSRZOFQNSBZTFQ-UHFFFAOYSA-N
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Description

“N1-(2-chlorobenzyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide” is a complex organic compound. It seems to contain a 2-chlorobenzyl group, a mesitylsulfonyl group, and an oxazinan group . These groups are common in various organic compounds and have different properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazinan ring and the attachment of the 2-chlorobenzyl and mesitylsulfonyl groups . The exact synthesis process would depend on the specific reactions used and the order in which the groups are attached.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazinan ring suggests that the compound may have a cyclic structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the properties of its constituent groups. For example, the 2-chlorobenzyl group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of polar groups could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. For example, if used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. For example, if the compound can release toxic gases when heated, this would be a significant hazard .

Future Directions

The potential applications and future directions for this compound would depend on its properties and how they can be utilized. For example, if the compound has unique reactivity or biological activity, it could be used in the development of new chemical reactions or drugs .

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S/c1-15-11-16(2)21(17(3)12-15)33(30,31)27-9-6-10-32-20(27)14-26-23(29)22(28)25-13-18-7-4-5-8-19(18)24/h4-5,7-8,11-12,20H,6,9-10,13-14H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRZOFQNSBZTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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